1-(3-Chlorophenyl)piperidine
Overview
Description
“1-(3-Chlorophenyl)piperidine” is a chemical compound with the CAS Number: 102563-84-8 . It has a molecular weight of 195.69 and its IUPAC name is 1-(3-chlorophenyl)piperidine .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)piperidine” is represented by the linear formula C11H14ClN . The InChI code for this compound is 1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chlorophenyl)piperidine” include a molecular weight of 195.69 .
Scientific Research Applications
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Neurotransmitter Regulation
- Field : Neuropharmacology .
- Summary : Piperidine derivatives may be involved in the regulation of neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate between themselves .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This regulation may improve night sleep and indirectly decrease daytime symptoms .
-
Cholinesterase Inhibition
- Field : Pharmacology .
- Summary : Piperidine derivatives have been used in the design of several cholinesterase inhibitors such as donepezil, rivastigimine, tacrine, ensaculin, and galantamine .
- Methods : These inhibitors prevent the cholinesterase enzyme from hydrolyzing the neurotransmitters .
- Results : They have been used for the treatment of cognitive dysfunction and memory loss of Alzheimer’s Disease patients .
-
Synthetic Routes
- Field : Organic Chemistry .
- Summary : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
- Methods : Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Pharmaceutical Relevance
- Field : Pharmacology .
- Summary : Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .
- Methods : Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
- Results : Piperine reduces the level of Bcl-2 and increases the level of Bax-2 and this high Bax:Bcl-2 ratio leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells and piperidine along with maintaining high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Chlorophenyl)piperidine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(3-chlorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPOWXASJSUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436919 | |
Record name | 1-(3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)piperidine | |
CAS RN |
102563-84-8 | |
Record name | 1-(3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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